N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide
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Overview
Description
N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide is a chemical compound with the molecular formula C25H24N2O2 and a molecular weight of 384.5 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a benzamide moiety, and two phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with a benzamide derivative. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the six-membered N-heterocycle . The reaction conditions often include mild temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and benzamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(1-piperidinylcarbonyl)benzamide
- Piperine (N-acylpiperidine)
Uniqueness
N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide is unique due to its specific structural features, including the presence of two phenyl groups and a piperidine ring. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
N,N-diphenyl-2-(piperidine-1-carbonyl)benzamide |
InChI |
InChI=1S/C25H24N2O2/c28-24(26-18-10-3-11-19-26)22-16-8-9-17-23(22)25(29)27(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2 |
InChI Key |
BQTIIMIQUAEEGU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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